molecular formula C20H30N2O3 B6637971 N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide

N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide

Cat. No. B6637971
M. Wt: 346.5 g/mol
InChI Key: QWRLIKOCGVVBCW-UHFFFAOYSA-N
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Description

N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide, also known as HMA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the reduction of oxidative stress. This compound has been found to bind to amyloid-beta peptides and prevent their aggregation, which is thought to be a key factor in the development of Alzheimer's disease. Additionally, this compound has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its ability to inhibit protein aggregation and reduce oxidative stress, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been found to increase the activity of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine, a neurotransmitter that is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective this compound analogs that can be used in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term effects and safety of this compound in humans. Finally, research on the mechanism of action of this compound could lead to the development of new therapeutic targets for the treatment of neurodegenerative diseases.

Synthesis Methods

N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with piperidine-3-carboxylic acid to form 1-(4-methylbenzoyl)piperidine-3-carboxylic acid. The acid is then converted into its corresponding acid chloride, which is reacted with N-(1-hydroxy-3-methylpentan-3-yl)amine to obtain this compound.

Scientific Research Applications

N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the development of Parkinson's disease.

properties

IUPAC Name

N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-4-20(3,11-13-23)21-18(24)17-6-5-12-22(14-17)19(25)16-9-7-15(2)8-10-16/h7-10,17,23H,4-6,11-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRLIKOCGVVBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCO)NC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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